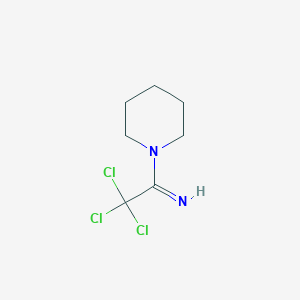
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine is a chemical compound with the molecular formula C7H10Cl3N It is known for its unique structure, which includes a piperidine ring attached to a trichloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine typically involves the reaction of trichloroacetyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Cl3C-COCl+C5H10NH→Cl3C-CO-N(C5H10)+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated derivatives.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds.
Scientific Research Applications
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring may enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Similar structure but with fluorine atoms instead of chlorine.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group instead of the trichloro group.
Uniqueness
2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine is unique due to the presence of the trichloro group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in enzyme inhibition and receptor binding studies.
Properties
CAS No. |
94665-57-3 |
|---|---|
Molecular Formula |
C7H11Cl3N2 |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-piperidin-1-ylethanimine |
InChI |
InChI=1S/C7H11Cl3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 |
InChI Key |
ABJRCTRDGMDAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



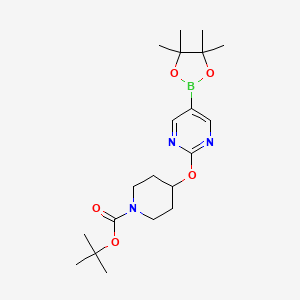


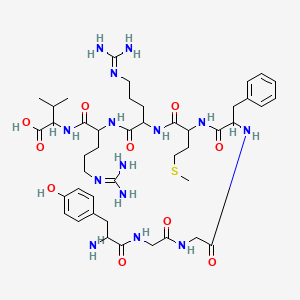
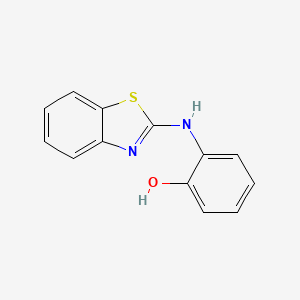

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
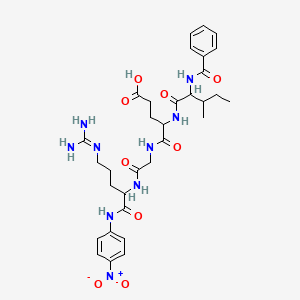

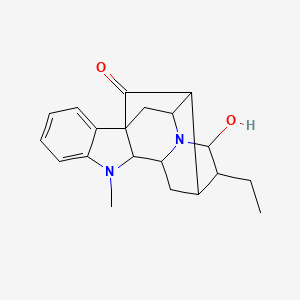

![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
